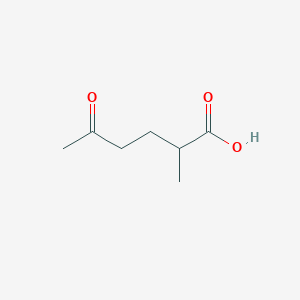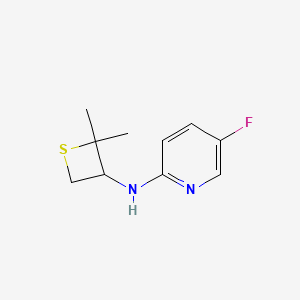
N-(2,2-Dimethylthietan-3-yl)-5-fluoropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Dimethylthietan-3-yl)-5-fluoropyridin-2-amine is a synthetic compound that belongs to the class of heterocyclic compounds It contains a thietane ring, which is a four-membered ring with a sulfur atom, and a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated thietane, reacts with 5-fluoropyridin-2-amine under basic conditions . The reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethylthietan-3-yl)-5-fluoropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the thietane ring.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-fluorinated products or modified thietane derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,2-Dimethylthietan-3-yl)-5-fluoropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethylthietan-3-yl)-5-fluoropyridin-2-amine involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The thietane ring may also play a role in the compound’s bioactivity by providing a unique structural framework that enhances its binding affinity to the target molecules .
Comparison with Similar Compounds
Similar Compounds
N-(2,2-Dimethylthietan-3-yl)-2,2-difluoropropanamide: Similar structure but with a difluoropropanamide group instead of a fluoropyridine.
Thiophene derivatives: Contain a sulfur atom in a five-membered ring, showing similar chemical properties and applications.
Uniqueness
N-(2,2-Dimethylthietan-3-yl)-5-fluoropyridin-2-amine is unique due to the combination of the thietane ring and the fluoropyridine moiety. This combination provides distinct chemical reactivity and potential bioactivity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H13FN2S |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
N-(2,2-dimethylthietan-3-yl)-5-fluoropyridin-2-amine |
InChI |
InChI=1S/C10H13FN2S/c1-10(2)8(6-14-10)13-9-4-3-7(11)5-12-9/h3-5,8H,6H2,1-2H3,(H,12,13) |
InChI Key |
QEABYZPHJUWKGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NC2=NC=C(C=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



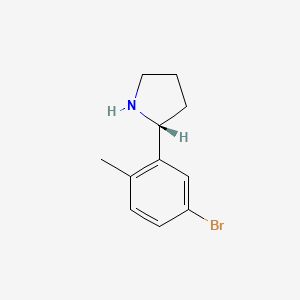
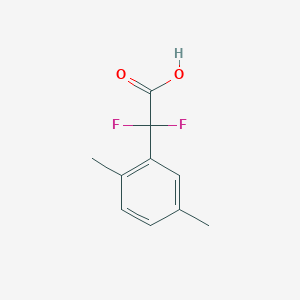

![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B15278068.png)
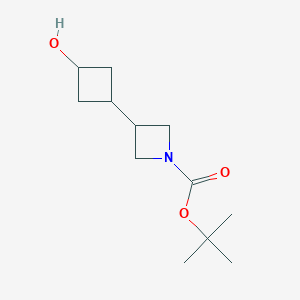
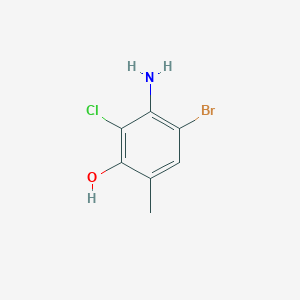
![5-[Methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B15278108.png)
![2-(Pentan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15278116.png)

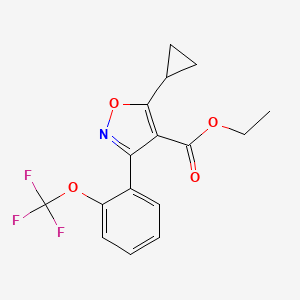
![2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15278146.png)

